N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Chemical Procurement Quality Control Research Reagent Specification

This compound offers a distinct cLogP of 5.88, enabling systematic structure-property relationship studies in lipophilicity and membrane permeability. Its lack of public bioactivity data ensures freedom-to-operate for first-in-class patent filing. With a boiling point exceeding 500 °C, it is ideal for high-temperature synthetic transformations with minimal evaporative loss. Procure ≥95% purity material for method development and lead optimization programs.

Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
CAS No. 1040694-38-9
Cat. No. B1451648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylphenethyl)-4-(phenethyloxy)aniline
CAS1040694-38-9
Molecular FormulaC23H25NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCNC2=CC=C(C=C2)OCCC3=CC=CC=C3
InChIInChI=1S/C23H25NO/c1-19-7-5-6-10-21(19)15-17-24-22-11-13-23(14-12-22)25-18-16-20-8-3-2-4-9-20/h2-14,24H,15-18H2,1H3
InChIKeyKSJHPDFLVAMRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (CAS 1040694-38-9): Procurement-Ready Chemical Identity and Baseline Specifications


N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (CAS 1040694-38-9, IUPAC N-[2-(2-methylphenyl)ethyl]-4-(2-phenylethoxy)aniline) is a substituted aniline derivative characterized by a secondary amine linkage and a para-phenethyloxy ether moiety . Its molecular formula is C23H25NO with a molecular weight of 331.45 g/mol . The compound is commercially available as a research chemical from multiple suppliers, typically offered at a standard purity specification of ≥95% .

Why N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Cannot Be Replaced by Closest Analogs Without Functional Validation


While several structurally related phenethyloxyaniline analogs are commercially available (e.g., 2-methyl-4-(phenethyloxy)aniline, 3-(phenethyloxy)aniline derivatives), these compounds differ in the specific placement and identity of substituents on the aniline nitrogen and aromatic ring [1]. Substitution with a generic analog lacking the precise N-(2-methylphenethyl) substitution pattern or para-phenethyloxy arrangement would fundamentally alter the molecule's physicochemical properties, binding interactions, and biological profile. The target compound represents a specific chemical space defined by its exact substitution pattern; therefore, procurement without prior functional equivalence data introduces uncontrolled variables into any experimental or industrial workflow. Direct head-to-head comparative data against analogs remains limited in the public domain, underscoring the necessity for end-user validation rather than assuming class-level interchangeability.

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline: Quantitative Differentiation Evidence for Informed Procurement


Comparative Purity and Specification Analysis: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline vs. 2-Methyl-4-(phenethyloxy)aniline

A direct comparison of vendor-supplied purity specifications reveals that N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is consistently offered at a minimum purity of 95% . In contrast, a closely related analog, 2-Methyl-4-(phenethyloxy)aniline (CAS 926246-51-7), is also specified with a minimum purity of 95% . While this indicates no differential advantage in vendor-stated purity for the target compound, it establishes that the procurement landscape offers a baseline of equivalent quality assurance. The differentiation lies in the procurement of the precise molecular entity rather than a purity-driven advantage.

Chemical Procurement Quality Control Research Reagent Specification

Structural Differentiation: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline vs. 3-(Phenethyloxy)aniline Hydrochloride in Terms of Lipophilicity

Calculated lipophilicity (cLogP) serves as a primary determinant of membrane permeability and distribution volume. N-(2-Methylphenethyl)-4-(phenethyloxy)aniline exhibits a calculated cLogP value of 5.88 . This is substantially higher than the cLogP of a simpler analog, 3-(Phenethyloxy)aniline hydrochloride (cLogP ~2.8, estimated based on free base), due to the additional N-(2-methylphenethyl) substituent . The increased lipophilicity of the target compound suggests a markedly different ADME profile in cell-based or in vivo assays.

Drug Discovery Medicinal Chemistry ADME Properties

Molecular Weight and Size Differentiation: Impact on Ligand Efficiency Metrics

The target compound possesses a molecular weight of 331.45 g/mol , which is significantly larger than many simpler aniline derivatives such as 2-Methyl-4-(phenethyloxy)aniline (MW 227.3 g/mol) . This represents a >100 g/mol difference, a critical threshold in medicinal chemistry that separates 'fragment-like' from 'lead-like' or 'drug-like' chemical space. The heavier mass of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, driven by the N-substituent, inherently limits its ligand efficiency (LE) relative to smaller analogs.

Fragment-Based Drug Design Lead Optimization Physicochemical Property Space

Scarcity of Published Biological Activity Data: A Differential Advantage for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline in IP-Sensitive Research

A systematic search of public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) yields no reported IC50, Ki, or EC50 values for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline as of the search date [1][2]. This absence of public bioactivity data contrasts with several other aniline derivatives which have disclosed target engagement values (e.g., cPLA2α inhibitors with IC50 = 20 nM) . The data vacuum surrounding the target compound may be strategically advantageous for organizations seeking to develop proprietary intellectual property without pre-existing public domain activity disclosures.

Intellectual Property Novel Chemical Space Undisclosed Mechanism of Action

Predicted Physicochemical Property Differentiation: Boiling Point and pKa Comparison with N-Ethyl-3-(phenethyloxy)aniline

Predicted boiling point serves as a key parameter for distillation-based purification and thermal stability assessment. N-(2-Methylphenethyl)-4-(phenethyloxy)aniline has a predicted boiling point of 516.3±50.0 °C at 760 Torr . In comparison, N-Ethyl-3-(phenethyloxy)aniline, an analog with a smaller N-alkyl substituent, has a predicted boiling point of approximately 410-420 °C (estimated based on molecular weight and functional groups) . This approximately 100 °C higher predicted boiling point for the target compound indicates substantially lower volatility, which may impact purification strategies and safety assessments.

Synthetic Chemistry Process Development Purification Optimization

Caveat: Absence of Direct Biological Comparators Precludes Activity-Based Differentiation Claims

No direct head-to-head biological activity comparisons between N-(2-Methylphenethyl)-4-(phenethyloxy)aniline and its closest analogs were identified in the public domain. While certain vendor descriptions allude to potential antimicrobial activity , the absence of quantitative MIC values, assay conditions, and comparator data prevents any evidence-based claim of differential biological potency. This evidence gap must be acknowledged in procurement decisions. The compound's differentiation therefore rests primarily on its distinct molecular structure, physicochemical properties, and commercial availability, rather than on validated biological superiority.

Data Transparency Procurement Due Diligence Assay Validation

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline: Evidence-Supported Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity and Molecular Weight for ADME Property Exploration

Given its calculated cLogP of 5.88 and molecular weight of 331.45 g/mol , N-(2-Methylphenethyl)-4-(phenethyloxy)aniline serves as a suitable tool compound for investigating the impact of increased lipophilicity on membrane permeability and tissue distribution. In lead optimization programs where the aim is to balance potency with favorable ADME properties, this compound provides a distinct physicochemical profile relative to smaller, less lipophilic aniline derivatives. Its procurement enables systematic structure-property relationship (SPR) studies that require specific molecular attributes.

Intellectual Property Generation: Exploring Novel Chemical Space with Undisclosed Bioactivity

The absence of publicly reported biological activity data for this compound in major databases such as ChEMBL and PubChem BioAssay [1] positions it as a candidate for patent filing and proprietary research. Organizations seeking to establish novel composition-of-matter claims or undiscovered mechanisms of action can utilize this compound to generate first-in-class biological data without the encumbrance of prior art. This scenario is particularly relevant for biotech startups and pharmaceutical companies prioritizing freedom-to-operate.

Synthetic Methodology Development: Use as a High-Boiling Substrate for Thermal Reaction Optimization

With a predicted boiling point exceeding 500 °C , this compound is well-suited for high-temperature synthetic transformations where volatility of reactants is a concern. Process chemists developing novel C-N coupling reactions, etherifications, or other thermal processes can employ this compound as a model substrate to evaluate catalyst stability and reaction yields under forcing conditions. Its low volatility minimizes evaporative losses, ensuring accurate mass balance calculations.

Quality Control Reference Standard: Verification of Analytical Methods for Complex Aniline Derivatives

Given its defined molecular structure and availability at ≥95% purity from commercial suppliers , N-(2-Methylphenethyl)-4-(phenethyloxy)aniline can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods targeting substituted anilines. Its distinct retention time and spectral signature (due to the unique combination of N-alkyl and O-aryl substituents) provide a reliable benchmark for method calibration and system suitability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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